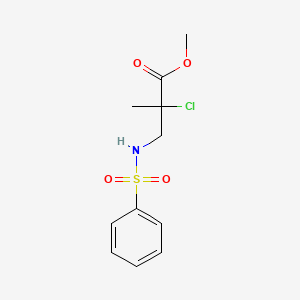

Methyl 3-benzenesulfonamido-2-chloro-2-methylpropanoate

Description

Properties

IUPAC Name |

methyl 3-(benzenesulfonamido)-2-chloro-2-methylpropanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14ClNO4S/c1-11(12,10(14)17-2)8-13-18(15,16)9-6-4-3-5-7-9/h3-7,13H,8H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDKWKJCPCBZSGD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNS(=O)(=O)C1=CC=CC=C1)(C(=O)OC)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClNO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.75 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-benzenesulfonamido-2-chloro-2-methylpropanoate typically involves the reaction of 3-amino-2-chloro-2-methylpropanoic acid with benzenesulfonyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then esterified using methanol and an acid catalyst to yield the final product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems for reagent addition and product isolation can further streamline the process.

Types of Reactions:

Substitution Reactions: The chloro group in this compound can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.

Oxidation and Reduction: The benzenesulfonamide group can participate in oxidation-reduction reactions, although these are less common for this specific compound.

Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF).

Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.

Major Products:

Substitution Products: Depending on the nucleophile, products such as 3-benzenesulfonamido-2-azido-2-methylpropanoate or 3-benzenesulfonamido-2-thiocyanato-2-methylpropanoate.

Hydrolysis Products: 3-benzenesulfonamido-2-chloro-2-methylpropanoic acid.

Scientific Research Applications

Methyl 3-benzenesulfonamido-2-chloro-2-methylpropanoate has several applications in scientific research:

Medicinal Chemistry: It is studied for its potential antimicrobial properties and as a lead compound for the development of new antibiotics.

Biological Research: Used in studies involving enzyme inhibition, particularly targeting carbonic anhydrase enzymes.

Industrial Applications: Utilized in the synthesis of more complex organic molecules and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of Methyl 3-benzenesulfonamido-2-chloro-2-methylpropanoate involves its interaction with specific molecular targets, such as enzymes. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), allowing it to inhibit enzymes like dihydropteroate synthase in bacteria, thereby exerting its antimicrobial effects. Additionally, the compound may interact with carbonic anhydrase enzymes, inhibiting their activity and affecting cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Analysis

Key Structural Features of the Target Compound:

- Ester group (methyl propanoate backbone).

- Benzenesulfonamido substituent (aromatic sulfonamide).

- Chloro and methyl branches at the 2-position.

Comparison with Analogous Compounds:

Physicochemical and Reactivity Trends

- Solubility: The target compound’s ester group likely improves lipid solubility compared to carboxylic acids (e.g., 2-bromo-2-methylpropanoic acid) . However, the benzenesulfonamido group may introduce polar interactions, balancing hydrophobicity.

- Reactivity : The chloro substituent may facilitate nucleophilic substitution reactions, similar to methallyl chloride , while the sulfonamido group could enhance binding to biological targets, as seen in sulfonylurea herbicides .

Biological Activity

Methyl 3-benzenesulfonamido-2-chloro-2-methylpropanoate, with a CAS number of 865612-45-9, is an organic compound that belongs to the sulfonamide class. This compound exhibits significant potential for various biological activities, particularly in medicinal chemistry, due to its structural characteristics and the presence of a sulfonamide group. This article delves into the biological activity of this compound, focusing on its antimicrobial properties, potential therapeutic applications, and mechanisms of action.

Chemical Structure and Properties

The structure of this compound includes:

- Benzenesulfonamide moiety : Known for its antimicrobial properties.

- Chloro-substituted branched propanoate : This unique substitution may enhance biological activity.

The molecular formula and structure contribute to its reactivity and potential interactions within biological systems.

Antimicrobial Activity

Sulfonamides are well-documented for their antimicrobial effects, primarily through the inhibition of bacterial folic acid synthesis. This compound is hypothesized to exhibit similar antimicrobial properties. Studies have indicated that compounds with analogous structures can inhibit various bacterial strains, suggesting that this compound may also be effective against pathogens.

Comparative Antimicrobial Activity

| Compound Name | Mechanism of Action | Target Organisms | Reference |

|---|---|---|---|

| This compound | Inhibits folic acid synthesis | Various bacteria | |

| Sulfanilamide | Inhibits dihydropteroate synthase | Gram-positive and Gram-negative bacteria | |

| Trimethoprim | Inhibits dihydrofolate reductase | Broad-spectrum bacteria |

Anti-inflammatory and Antitumor Potential

In addition to its antimicrobial properties, there is emerging evidence that compounds within the sulfonamide class can exhibit anti-inflammatory and antitumor activities. Preliminary research suggests that this compound may also possess these properties. For instance, similar compounds have been investigated for their ability to inhibit tumor cell proliferation and modulate inflammatory pathways.

The precise mechanism of action for this compound remains to be fully elucidated. However, it is believed that the compound interacts with specific enzymes or receptors involved in critical biological processes:

- Folic Acid Synthesis Inhibition : By mimicking para-aminobenzoic acid (PABA), it may inhibit bacterial enzyme activity necessary for folic acid production.

- Enzyme Interaction : Initial studies indicate potential interactions with carbonic anhydrase enzymes, which could influence various physiological processes.

Pharmacokinetics and Bioavailability

Understanding the pharmacokinetics of this compound is crucial for determining its therapeutic potential. Key factors include:

- Absorption : The compound's solubility profile may affect its bioavailability.

- Metabolism : Investigations into metabolic pathways can reveal how the compound is processed in vivo.

- Excretion : The elimination route will influence dosing regimens and efficacy.

Q & A

Basic Research Questions

Q. What are the key challenges in synthesizing methyl 3-benzenesulfonamido-2-chloro-2-methylpropanoate, and how can reaction conditions be optimized?

- Synthesis Challenges : The compound's steric hindrance (due to the 2-chloro-2-methylpropanoate group) and sulfonamide reactivity require precise control of temperature, solvent polarity, and catalyst selection. For example, sulfonamide coupling reactions often employ DMF or THF as solvents with coupling agents like EDCI/HOBt .

- Optimization Strategies : Use stepwise synthesis with intermediates (e.g., chlorination of the propanoate moiety before sulfonamide introduction) to minimize side reactions. Monitor reaction progress via TLC or LC-MS to adjust stoichiometry in real time .

Q. How can researchers verify the structural integrity of this compound using spectroscopic methods?

- Methodology :

- NMR : The benzenesulfonamido group will show aromatic proton signals at δ 7.5–8.0 ppm (doublets for para-substitution), while the methylpropanoate’s chlorine atom induces deshielding in adjacent carbons (observable in NMR at δ 55–65 ppm) .

- IR : Confirm sulfonamide presence via N–H stretching (3300–3450 cm) and S=O asymmetric/symmetric vibrations (1150–1350 cm) .

Q. What are the common impurities observed during the synthesis of this compound, and how can they be mitigated?

- Impurity Sources :

- Unreacted sulfonamide precursors (due to incomplete coupling).

- Hydrolysis of the methyl ester under acidic/basic conditions.

Advanced Research Questions

Q. How does the electronic nature of the benzenesulfonamido group influence the reactivity of this compound in nucleophilic substitution reactions?

- Mechanistic Insight : The sulfonamido group’s electron-withdrawing effect activates the adjacent carbonyl carbon for nucleophilic attack. However, steric hindrance from the 2-methyl and chloro substituents slows reaction kinetics. Computational studies (DFT) predict higher activation energy for backside attack compared to analogous non-chlorinated compounds .

- Experimental Validation : Compare reaction rates with analogs (e.g., methyl 3-benzenesulfonamido-2-methylpropanoate) under identical SN2 conditions. Monitor via NMR if fluorine tags are introduced .

Q. What strategies can resolve contradictions in biological activity data for this compound across different assay systems?

- Data Discrepancy Analysis :

- Solubility Variability : Differences in DMSO concentration or buffer pH (e.g., phosphate vs. Tris) can alter compound aggregation. Validate solubility via dynamic light scattering (DLS) before assays .

- Metabolic Interference : The methyl ester may undergo hydrolysis by esterases in cell-based assays but remain stable in enzyme-free systems. Use LC-MS to quantify intact compound vs. hydrolyzed products .

Q. How can computational modeling guide the design of derivatives with enhanced target binding affinity?

- Methodology :

- Docking Studies : Use AutoDock Vina to simulate interactions between the sulfonamido group and target proteins (e.g., carbonic anhydrase). Focus on optimizing hydrogen-bond networks with active-site residues .

- QSAR Analysis : Correlate substituent electronic parameters (Hammett σ values) with IC data to predict potency of chloro/methyl modifications .

Methodological Recommendations

- Purification : Reverse-phase HPLC (C18 column, acetonitrile/water + 0.1% TFA) is recommended for isolating high-purity batches (>98%) .

- Stability Testing : Store the compound under inert gas (argon) at –20°C to prevent degradation. Conduct accelerated stability studies (40°C/75% RH) to determine shelf life .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.